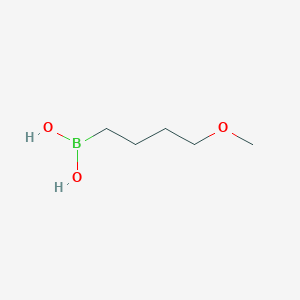

(4-Methoxybutyl)boronic acid

Description

Evolution and Foundational Concepts of Organoboronic Acids in Chemical Synthesis

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of such a compound, ethylboronic acid. molecularcloud.orgwikipedia.org This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation in the air. wikipedia.org Structurally, boronic acids are organic compounds defined by the general formula R–B(OH)₂, where an alkyl or aryl group is bonded to a boron atom that also carries two hydroxyl groups. molecularcloud.orgwikipedia.org They are related to boric acid, B(OH)₃, with one hydroxyl group replaced by an organic residue. wikipedia.org

A defining characteristic of boronic acids is the trivalent boron atom, which possesses only six valence electrons, rendering the molecule a mild Lewis acid. researchgate.net This electron deficiency allows the boron atom's vacant p-orbital to readily accept an electron pair from nucleophiles, enabling the formation of a stable, tetrahedrally coordinated boronate complex. rsc.orgnih.gov This fundamental property underpins much of their reactivity. rsc.org

While early synthesis methods existed, the field was revolutionized by the development of more robust and versatile synthetic routes. Modern techniques for preparing boronic acids include the reaction of organometallic reagents like Grignard or organolithium compounds with borate esters, transmetallation reactions, and, notably, palladium-catalyzed borylation reactions. molecularcloud.orgnih.gov A critical turning point that significantly amplified interest in boronic acids was the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979, which provided a powerful method for carbon-carbon bond formation. mdpi.comfishersci.es

Strategic Importance of the Boronic Acid Moiety in Modern Organic Transformations

The boronic acid functional group is of immense strategic importance in contemporary organic synthesis, primarily due to its role as a key coupling partner in a variety of transition-metal-catalyzed reactions. nih.govrsc.org These compounds are attractive for synthetic applications because they are often stable, easy to handle, and exhibit moderate reactivity. researchgate.net

The most prominent application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which joins an organoboronic acid with an aryl or vinyl halide (or pseudohalide) using a palladium catalyst. researchgate.netfishersci.es This reaction is a cornerstone of modern synthesis, particularly in the pharmaceutical industry, because of the mild reaction conditions, the commercial availability and low toxicity of boronic acids, and their tolerance for a wide array of functional groups. frontierspecialtychemicals.comfishersci.esthieme-connect.com

Beyond the Suzuki coupling, the boronic acid moiety participates in other vital transformations:

Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds, reacting boronic acids with nitrogen- or oxygen-containing compounds to create C-N or C-O bonds. molecularcloud.orgsigmaaldrich.com

Liebeskind–Srogl Coupling: A cross-coupling reaction involving thioesters and boronic acids. molecularcloud.org

Conjugate Additions: Boronic acids can add to α,β-unsaturated carbonyl compounds. sigmaaldrich.com

Another key feature is the ability of boronic acids to form reversible covalent bonds with diols, such as those found in sugars. molecularcloud.orgwikipedia.org This has been exploited in the field of molecular recognition and for the development of sensors. wikipedia.org Furthermore, boronic acids can be converted into boronate esters by reacting them with alcohols. molecularcloud.org These esters are often more stable, less polar, and easier to purify than the corresponding acids, making them preferable alternatives in many synthetic procedures. frontierspecialtychemicals.comsigmaaldrich.com

Position of (4-Methoxybutyl)boronic Acid within the Broader Alkylboronic Acid Landscape

Boronic acids are broadly categorized based on the organic group attached to the boron atom, leading to classifications such as aryl-, alkenyl-, and alkylboronic acids. researchgate.net this compound, with its saturated four-carbon chain containing a terminal methoxy (B1213986) group, falls squarely into the category of a primary alkylboronic acid.

In the context of cross-coupling reactions, alkylboronic acids exhibit distinct characteristics compared to their widely used aryl counterparts. A significant challenge in using alkylboronic acids is their generally lower reactivity in Suzuki-Miyaura couplings. fishersci.esresearchgate.net This reduced reactivity is attributed to factors such as a slower rate of transmetalation to the metal catalyst. nih.gov Additionally, alkyl groups containing β-hydrogens are susceptible to a competing side reaction known as β-hydride elimination, which can reduce the yield of the desired cross-coupled product. thieme-connect.com

Despite these challenges, the development of advanced catalyst systems, often employing specialized phosphine (B1218219) ligands, has enabled the effective use of primary alkylboronic acids in cross-coupling reactions under milder conditions. nih.govorganic-chemistry.org The strategic value of alkylboronic acids like this compound lies in their ability to introduce saturated, sp³-hybridized carbon frameworks into molecules. nih.gov This is particularly valuable in medicinal chemistry, where increasing the sp³ character of a drug candidate is often correlated with improved physicochemical properties and clinical success. nih.gov this compound provides a building block to install a flexible, functionalized alkyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1919893-22-3 |

| Molecular Formula | C₅H₁₃BO₃ |

| Molecular Weight | 131.97 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COCCCB(O)O |

Data sourced from publicly available chemical databases. sigmaaldrich.com Note that some properties for [(1R)-1-amino-4-methoxybutyl]boronic acid, a related but different compound, are available but not included here. nih.gov

Overview of Key Academic Research Directions Pertaining to this compound

Direct academic research focusing exclusively on this compound is not extensively documented in prominent literature. However, its position as a primary, functionalized alkylboronic acid places it within several key research trends in the broader field of organoboron chemistry. The primary application for this compound is as a synthetic intermediate or building block. nih.govresearchgate.net

Key research directions relevant to compounds like this compound include:

Development of Advanced Catalytic Systems: A major thrust in the field is the design of new, highly active and selective catalysts for the cross-coupling of traditionally less reactive alkylboron reagents. researchgate.netnih.gov Research focuses on novel palladium, nickel, and other transition metal catalysts with sophisticated ligands that can facilitate the coupling of primary and even more challenging secondary alkylboronic acids and their esters, often under milder conditions. thieme-connect.comorganic-chemistry.org

Application in Complex Molecule Synthesis: Alkylboronic acids are increasingly used to install specific alkyl fragments during the synthesis of complex natural products and active pharmaceutical ingredients (APIs). researchgate.netcam.ac.uk For example, a related compound, 4-(methoxymethyl)phenylboronic acid, has been used in Suzuki couplings to synthesize potential therapeutics. nih.gov Research in this area explores the scope and functional group tolerance of these building blocks in multi-step synthetic sequences.

Novel Activation and Coupling Methodologies: Beyond traditional thermal, metal-catalyzed methods, researchers are exploring alternative strategies to activate boronic acids. Photoredox catalysis has emerged as a powerful tool to generate carbon-centered radicals from boronic acid derivatives (often esters) for C-C bond formation under very mild conditions. cam.ac.uk This approach opens up new reaction pathways and expands the synthetic utility of alkylboronic acids.

Table 2: General Research Directions for Alkylboronic Acids

| Research Area | Objective | Key Challenges |

| Catalyst Development | Increase reaction efficiency, expand substrate scope, and lower catalyst loading for alkylboronic acid couplings. nih.govorganic-chemistry.org | Lower reactivity of alkylboron species, β-hydride elimination. nih.govthieme-connect.com |

| Medicinal Chemistry | Introduce sp³-rich fragments into drug candidates to improve their pharmacological profiles. nih.gov | Ensuring stability and compatibility of the boronic acid with complex molecular scaffolds. |

| Photoredox Catalysis | Utilize visible light to generate alkyl radicals from boronic acid derivatives for novel bond formations. cam.ac.uk | Controlling radical reactivity and selectivity. |

| Flow Chemistry | Develop continuous flow processes for the synthesis and coupling of boronic acids for safer and more scalable production. cam.ac.uk | Adapting heterogeneous reaction conditions to flow systems. |

Properties

IUPAC Name |

4-methoxybutylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMPWLRAWKNKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 4 Methoxybutyl Boronic Acid

General Synthetic Routes to Alkylboronic Acids

The synthesis of alkylboronic acids, such as (4-methoxybutyl)boronic acid, relies on a few key transformations in organic chemistry. These methods offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Transition-Metal Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Transition-metal catalysis, particularly palladium-catalyzed Miyaura borylation, is a powerful method for the synthesis of boronic esters, which are stable precursors to boronic acids. nih.govajuronline.org This reaction typically involves the cross-coupling of an alkyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govajuronline.org The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the corresponding boronic acid.

The general scheme for the Miyaura borylation of an alkyl halide is as follows:

R-X + B₂pin₂ R-Bpin + X-Bpin

R-Bpin + H₂O R-B(OH)₂ + pinacol

For the synthesis of this compound, a suitable starting material would be 1-halo-4-methoxybutane. The reaction tolerates the ether functional group present in the molecule. orgsyn.org Various palladium catalysts and ligands can be employed to optimize the reaction, and the choice of base is crucial to prevent side reactions. ajuronline.org Nickel-catalyzed variants of this reaction have also been developed and are effective for the borylation of unactivated alkyl halides. orgsyn.org

Organometallic Reagent-Based Approaches (e.g., Grignard Reactions)

A classic and widely used method for the synthesis of boronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a borate (B1201080) ester, typically trimethyl borate or triisopropyl borate. rsc.org This is followed by acidic hydrolysis to yield the boronic acid. rsc.org

The reaction proceeds via the nucleophilic attack of the organometallic reagent on the electrophilic boron atom of the borate ester. For the preparation of this compound, the Grignard reagent, 4-methoxybutylmagnesium halide, would be prepared from the corresponding 1-halo-4-methoxybutane and magnesium metal. This Grignard reagent is then reacted with a trialkyl borate at low temperatures, followed by an acidic workup.

Table 1: Comparison of General Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Miyaura Borylation | Alkyl halide | Diboron reagent, Palladium catalyst, Base | Good functional group tolerance, mild conditions | Cost of catalyst and reagents |

| Grignard Reaction | Alkyl halide, Magnesium | Trialkyl borate, Acid | Cost-effective, well-established | Sensitive to moisture and air, may not tolerate some functional groups |

| Homologation | Boronic ester | Dihalomethane, Organolithium reagent | Stepwise chain extension | Multi-step process, requires cryogenic conditions |

Homologation Strategies

Homologation offers a method for the stepwise extension of a carbon chain of a boronic ester. nih.gov This process typically involves the reaction of a boronic ester with a halomethylithium reagent, which inserts a CH₂ group between the boron atom and the organic substituent. While not a direct route to this compound from a simple precursor, it represents a powerful tool for the synthesis of more complex alkylboronic acids. The Matteson homologation, for example, allows for the stereospecific introduction of a chloromethyl group, which can be further functionalized.

Specific Protocols for the Synthesis of this compound

While a dedicated, optimized protocol for this compound is not extensively reported, established procedures for analogous ω-alkoxyalkylboronic acids and general methods for alkylboronic acid synthesis provide a clear framework for its preparation.

Established Synthetic Procedures and Yield Optimization

Two primary and reliable routes for the synthesis of this compound are the Grignard-based approach and the hydroboration of 4-methoxy-1-butene.

Grignard-Based Synthesis:

A common procedure involves the formation of 4-methoxybutylmagnesium bromide from 1-bromo-4-methoxybutane (B1268050) and magnesium turnings in an anhydrous ether solvent like THF. The resulting Grignard reagent is then added to a solution of triisopropyl borate in THF at a low temperature (e.g., -78 °C). After the reaction is complete, the mixture is warmed to room temperature and then hydrolyzed with an aqueous acid, such as HCl, to yield this compound.

Yield optimization for this method would involve careful control of reaction conditions, such as temperature, reaction time, and the purity of reagents and solvents to minimize side reactions like Wurtz coupling.

Hydroboration-Based Synthesis:

An alternative and often cleaner method is the hydroboration of 4-methoxy-1-butene. This reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond of the alkene. The hydroboration proceeds with anti-Markovnikov regioselectivity, placing the boron atom at the terminal, less substituted carbon. The resulting organoborane is then oxidized and hydrolyzed, typically using hydrogen peroxide and a base, to afford the desired boronic acid. The use of pinacolborane in the presence of a suitable catalyst can also be employed to directly form the stable pinacol ester of this compound.

For yield optimization, the choice of hydroborating agent and careful control of the stoichiometry are important. The workup conditions must also be controlled to ensure complete conversion of the intermediate organoborane to the boronic acid.

Precursor Chemistry and Starting Material Considerations

The primary precursors for the synthesis of this compound are the carbon backbone and the boron source.

Carbon Precursors: For the Grignard route, 1-bromo-4-methoxybutane or 1-chloro-4-methoxybutane (B125409) are the logical starting materials. For the hydroboration route, 4-methoxy-1-butene is the required precursor. The purity of these starting materials is crucial for obtaining high yields of the final product.

Boron Precursors: Boric acid (B(OH)₃) is the fundamental source of boron for most boronic acid syntheses, though it is not used directly in these methods. Instead, more reactive borate esters are employed.

Trialkyl Borates: Trimethyl borate and triisopropyl borate are common choices for reactions with organometallic reagents. They are commercially available and effective electrophilic boron sources.

Pinacolborane and Bis(pinacolato)diboron: These are frequently used in transition-metal catalyzed borylations. They lead to the formation of pinacol boronate esters, which are often more stable and easier to purify than the corresponding boronic acids. The pinacol ester can then be deprotected to the boronic acid if required.

Advanced Synthetic Techniques for Boronic Acid Derivatives

Recent progress in synthetic organic chemistry has introduced several powerful methodologies for the preparation of boronic acid derivatives. These techniques, including mechanochemistry, multicomponent reactions, and chemoenzymatic approaches, represent the cutting edge of boronic ester synthesis and the generation of structurally complex and chiral boron-containing molecules.

Mechanochemical synthesis has emerged as a compelling green chemistry approach, often eliminating the need for bulk solvents and reducing waste. This technique utilizes mechanical force, such as high-speed vibration milling (HSVM), to drive chemical reactions. researchgate.net The solvent-free conditions are a significant advantage, avoiding the use of potentially harmful substances.

In the context of boronic esters, mechanochemistry has been effectively employed to synthesize various structures, including complex cage compounds, in nearly quantitative yields. researchgate.net The general process involves vigorously shaking a mixture of a boronic acid and a diol, such as pentaerythritol, in a milling jar. This method has been successfully applied to the synthesis of α-halo alkylboronic esters, which are valuable intermediates in organic chemistry. researchgate.net The versatility of these intermediates stems from the sequential transformability of the carbon-boron and carbon-halogen bonds, which facilitates the synthesis of complex molecules. researchgate.net

Table 1: Example of Mechanochemical Reaction Conditions for Boronic Ester Synthesis

| Parameter | Condition |

|---|---|

| Reactants | Aryl diazonium salts, vinylboronic ester |

| Milling Frequency | 30 Hz |

| Reaction Time | 1 hour |

| Atmosphere | Nitrogen |

| Additives | NaCl, Liquid-Assisted Grinding (LAG) |

Data derived from a study on the synthesis of α-halo alkylboronic esters. researchgate.net

This technique's efficiency and high yields make it a promising strategy for producing boronic esters, potentially including precursors to this compound, in a more sustainable manner. researchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. researchgate.netnih.gov Boronic acids and their derivatives are excellent candidates for use in MCRs, leading to the creation of complex, drug-like scaffolds. nih.gov

Several named MCRs, such as the Ugi, Petasis, and Gröbcke-Blackburn-Bienaymé reactions, have been adapted to include boronic acids. nih.govrsc.org For instance, the Ugi four-component reaction (Ugi-4CR) has been used to synthesize a library of bis-boronic acid compounds for biological screening. rsc.org Similarly, formyl-phenylboronic acids can participate in these reactions with various amines, aldehydes, and isocyanides to yield diverse products, including lactams. nih.gov

Table 2: Examples of Multicomponent Reactions Involving Boronic Acids

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Ugi-type | Formyl-phenylboronic acid, β-amino acid, isocyanide | Boron-functionalized β-lactams |

| Gröbcke-Blackburn-Bienaymé | Formyl-phenylboronic acid, 2-aminopyridine, isocyanide | Fused heterocyclic boronic acid derivatives |

| Petasis Reaction | Alkyl boronic acids, amines, aldehydes | Functionalized secondary amines |

This table summarizes findings from studies on isocyanide-based multicomponent reactions and photoredox-catalyzed Petasis reactions. researchgate.netnih.gov

The ability of MCRs to quickly assemble complex molecules makes them a powerful tool for generating libraries of boronic acid derivatives for applications in drug discovery and materials science. nih.govepfl.ch

The synthesis of chiral boronic acids and their esters is of significant interest due to their applications in asymmetric synthesis and medicinal chemistry. nih.govnih.gov Stereoselective and chemoenzymatic methods offer precise control over the three-dimensional arrangement of atoms, enabling the production of enantiomerically enriched compounds.

One prominent stereoselective method is the Matteson homologation reaction. acs.org This reaction involves the homologation of a chiral boronic ester with a lithium carbenoid, followed by nucleophilic substitution. acs.org The process is highly diastereoselective, allowing for the controlled construction of carbon chains with specific stereochemistry, which is crucial for the synthesis of complex natural products like polyketides. acs.org The use of chiral auxiliaries, such as pinanediol, has been fundamental to the development of directed chiral synthesis with boronic esters. acs.org

Table 3: Key Stereoselective Approaches for Chiral Boronic Ester Synthesis

| Method | Description | Key Feature |

|---|---|---|

| Matteson Homologation | A one-carbon homologation of a chiral boronic ester using a carbenoid and a nucleophile. acs.org | Highly diastereoselective, enabling iterative chain extension. acs.org |

| Asymmetric Hydroboration | Rhodium-catalyzed hydroboration of substrates like α-arylenamides using a chiral ligand. nih.gov | Yields α-amino tertiary boronic esters with excellent enantioselectivity (up to 99% ee). nih.gov |

| Asymmetric Conjugate Addition | Rh-catalyzed addition of aryl boronic acids to nitroalkenes using a P-chiral hybrid ligand. rsc.org | Produces β-chiral nitroalkanes with high enantiomeric ratios. rsc.org |

| Biocatalytic Amination | An engineered enzyme catalyzes the amination of boronic acids using hydroxylamine. nih.gov | Can convert a racemic alkyl boronic ester into an enantioenriched alkyl amine. nih.gov |

Furthermore, biocatalysis presents a novel frontier for chiral boronic acid synthesis. Researchers have engineered enzymes, specifically protoglobin nitrene transferases, that can catalyze the amination of boronic acids. nih.gov This chemoenzymatic approach can transform a racemic alkyl boronic ester into a single enantiomer of the corresponding amine, a conversion not readily achieved through traditional chemocatalysis. nih.gov Such methods provide new routes for synthesizing valuable chiral building blocks. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methoxybutyl Boronic Acid in Organic Transformations

Carbon-Heteroatom Bond Forming Processes

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a powerful carbon-carbon bond-forming reaction that couples a thioester with an organoboronic acid. wikipedia.orgnih.gov This transformation is notable for its ability to proceed under neutral conditions, which makes it suitable for substrates that are sensitive to the basic conditions often required in traditional cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgsynarchive.com

The scope of the Liebeskind-Srogl coupling is broad, accommodating various boronic acids, including alkylboronic acids such as (4-methoxybutyl)boronic acid. wikipedia.orgorganic-chemistry.org The reaction facilitates the formation of ketones by coupling the acyl group of the thioester with the alkyl group from the boronic acid.

The proposed mechanism involves a catalytic cycle distinct from other cross-coupling reactions. It is believed to initiate with the oxidative addition of the thioester's C–S bond to the Pd(0) catalyst. The key step is the transmetalation of the organic group from boron to palladium, which is thought to be mediated by the copper(I) salt. The copper(I) carboxylate reacts with the boronic acid to form a copper boronate intermediate, which then transfers the alkyl group to the palladium center. The cycle concludes with reductive elimination from the resulting acyl-alkyl-palladium(II) complex to furnish the ketone product and regenerate the Pd(0) catalyst. nih.govresearchgate.netorganic-chemistry.org

| Feature | Description |

| Reactants | Thioester (R¹-CO-SR²) and an alkylboronic acid, e.g., this compound. |

| Catalyst | Palladium(0) complex, e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand like tris(2-furyl)phosphine (TFP). wikipedia.orgorganic-chemistry.org |

| Co-catalyst | Stoichiometric Copper(I) thiophene-2-carboxylate (CuTC). wikipedia.orgsynarchive.com |

| Conditions | Typically neutral, non-basic conditions in a solvent like THF at moderate temperatures (e.g., 50 °C). organic-chemistry.org |

| Product | Ketone (R¹-CO-Alkyl). |

Other Significant Chemical Transformations

Beyond cross-coupling, this compound is expected to undergo several other key transformations characteristic of alkylboronic acids, including oxidation, protonolysis, hydrolysis, and C-H functionalization.

Oxidation Reactions

Alkylboronic acids are susceptible to oxidative cleavage of the carbon-boron bond, a process often referred to as oxidative deboronation. digitellinc.com This reaction transforms the boronic acid functional group into a hydroxyl group, converting an alkylboronic acid into its corresponding alcohol. mit.edu For this compound, this process would yield 4-methoxybutan-1-ol.

This transformation is commonly achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) being the most common laboratory method. The reaction also occurs in the presence of other reactive oxygen species (ROS). mit.edunih.gov The oxidative instability of boronic acids is a critical consideration, particularly in medicinal chemistry and biological applications, as it can be a primary metabolic pathway. digitellinc.comnih.gov

The generally accepted mechanism involves the nucleophilic attack of the peroxide or another oxidant on the vacant p-orbital of the sp²-hybridized boron atom. mit.edu This forms a tetracoordinate "ate" complex. This is followed by a rate-limiting 1,2-migration of the alkyl group from the boron atom to the adjacent oxygen atom. The resulting borate (B1201080) ester is then rapidly hydrolyzed to yield the alcohol and boric acid. mit.edu

| Oxidizing Agent | Conditions | Product from this compound |

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH) | 4-Methoxybutan-1-ol |

| Reactive Oxygen Species (ROS) | Physiological conditions | 4-Methoxybutan-1-ol |

| Peroxymonocarbonate (HCO₄⁻) | Physiological pH | 4-Methoxybutan-1-ol researchgate.net |

Protonolysis and Hydrolysis Behavior

The stability of the C–B bond in alkylboronic acids towards protonolysis (also known as protodeboronation) is a crucial factor in their application. wikipedia.org Protonolysis is the cleavage of the C–B bond by a proton source, resulting in the formation of a C–H bond and effectively replacing the boronic acid group with hydrogen. For this compound, this would produce methoxybutane.

This reaction is a known undesired side reaction in metal-catalyzed couplings, as it consumes the boronic acid reagent. wikipedia.org The rate of protonolysis is highly dependent on the pH of the medium. ed.ac.uk

Acidic Conditions : An acid-catalyzed mechanism can occur, involving the reaction between the neutral boronic acid and an acid. wikipedia.org

Basic Conditions : A base-catalyzed pathway involves the formation of the hydroxide-boronate complex [R-B(OH)₃]⁻, which then reacts with water (acting as the proton source) in the rate-limiting step. wikipedia.org

Neutral Conditions : Simple, non-activated alkylboronic acids are generally quite stable and exhibit very slow rates of protonolysis at neutral pH, where both the acid- and base-catalyzed pathways are minimized. wikipedia.orged.ac.uk

Hydrolysis, in the context of boronic acids, typically refers to the reversible reaction with water to form a tetracoordinate boronate anion [R-B(OH)₃]⁻ in the presence of base, or the cleavage of boronic esters to the free boronic acid. ed.ac.ukresearchgate.net The C-B bond of the boronic acid itself is generally stable to cleavage by water under neutral conditions. The propensity of boronic acids to exist in equilibrium with their boronate form in aqueous basic solutions is a key aspect of their chemistry, influencing their reactivity in processes like transmetalation. ed.ac.uk

| Condition | Stability of C-B Bond | Predominant Species |

| Strongly Acidic (pH < 2) | Susceptible to acid-catalyzed protonolysis. | R-B(OH)₂ |

| Neutral (pH ~7) | Generally stable; very slow protonolysis. wikipedia.org | R-B(OH)₂ |

| Strongly Basic (pH > 10) | Susceptible to base-catalyzed protonolysis. wikipedia.org | [R-B(OH)₃]⁻ |

C-H Functionalization Reactions

Alkylboronic acids can serve as effective coupling partners in C–H functionalization reactions, providing a direct method for forming C(sp²)–C(sp³) or C(sp³)–C(sp³) bonds. semanticscholar.orgnih.gov In these reactions, a typically unreactive C–H bond is activated by a transition metal catalyst (commonly palladium) and subsequently coupled with the alkyl group from the boronic acid. semanticscholar.org

These reactions often rely on a directing group present on the substrate to position the metal catalyst near a specific C–H bond, ensuring regioselectivity. The catalytic cycle generally involves the formation of a palladacycle intermediate through directed C–H activation. This intermediate then undergoes transmetalation with the alkylboronic acid, followed by reductive elimination to form the final product and regenerate the active catalyst. semanticscholar.org The scope of these reactions has been shown to include primary alkylboronic acids, making this compound a suitable candidate for such transformations. semanticscholar.orgnih.gov

Reaction Kinetics and Mechanistic Elucidation of Boronic Acid Transformations

Understanding the kinetics and mechanisms of reactions involving boronic acids is essential for optimizing reaction conditions and controlling product formation. The catalytic cycles of cross-coupling reactions are of particular interest.

Catalytic Cycles and Intermediate Species

The catalytic cycles for palladium-catalyzed cross-coupling reactions involving alkylboronic acids, such as the Suzuki-Miyaura reaction and related C-H functionalizations, are generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comprinceton.edu

Oxidative Addition : A low-valent palladium(0) catalyst reacts with an organic halide or pseudohalide (Ar-X), inserting into the C-X bond to form an organopalladium(II) complex (Ar-Pd(II)-X).

Transmetalation : This is often the rate-determining and most complex step. nih.gov The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other group. This step requires activation by a base. Two primary pathways are proposed for this process: nih.govnih.gov

The Boronate Pathway : The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then reacts with the Ar-Pd(II)-X complex.

The Oxo-Palladium Pathway : The base (e.g., hydroxide) first reacts with the Ar-Pd(II)-X complex to form a more reactive Ar-Pd(II)-OH intermediate, which then undergoes reaction with the neutral boronic acid. Recent studies suggest that for many systems, the oxo-palladium pathway is kinetically favored. nih.gov The transmetalation of primary alkylboron reagents is generally considered to proceed with retention of stereochemistry. cuny.edu

Reductive Elimination : The two organic groups (Ar and R) on the resulting diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the product (Ar-R). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

Key intermediate species in these cycles include the active Pd(0) catalyst, the Pd(II) oxidative addition adduct, pre-transmetalation complexes containing Pd-O-B linkages, and the diorganopalladium(II) species prior to reductive elimination. nih.govillinois.edu

Influence of Reaction Conditions on Selectivity and Efficiency

The selectivity and efficiency of organic transformations involving this compound are critically dependent on the careful control of reaction conditions. While comprehensive studies focusing exclusively on this specific alkylboronic acid are not extensively detailed in the surveyed scientific literature, the general principles governing the reactivity of boronic acids in key organic reactions, such as Suzuki-Miyaura and Chan-Lam couplings, provide a framework for understanding the impact of various parameters. These factors include the choice of catalyst, solvent, base, temperature, and the nature of the reactants themselves.

Detailed Research Findings

Detailed investigations into the reaction kinetics and mechanistic pathways for this compound are limited in publicly accessible research. However, by drawing parallels with studies on other alkylboronic acids, it is understood that the efficiency of its coupling reactions is significantly influenced by the reaction setup.

In the context of Chan-Lam couplings, which are copper-catalyzed C-N or C-O bond-forming reactions, the reaction conditions also play a pivotal role. The choice of the copper source, the presence of ligands, the solvent, and the reaction temperature can all impact the yield and selectivity of the amination or etherification of this compound.

Data on Reaction Condition Optimization

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 8 | 85 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 65 | 16 | 78 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 2-MeTHF | 90 | 10 | 92 |

Table 2: Hypothetical Optimization of Chan-Lam Amination of this compound with Aniline

| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Atmosphere | Yield (%) |

| 1 | Cu(OAc)₂ (10) | - | Pyridine | DCM | 25 | Air | 55 |

| 2 | CuI (10) | Phenanthroline (20) | Et₃N | Toluene | 60 | O₂ | 75 |

| 3 | Cu(OAc)₂ (20) | - | - | Methanol | 50 | Air | 68 |

| 4 | Cu₂O (5) | DMAP (10) | K₂CO₃ | Acetonitrile (B52724) | 80 | Air | 88 |

These illustrative tables highlight that a systematic variation of the catalyst, ligand, base, solvent, and temperature is essential to achieve optimal yields and selectivity in organic transformations involving this compound. The interplay of these factors determines the reaction's efficiency by influencing the solubility of reactants, the stability of intermediates, and the rates of the individual steps in the catalytic cycle. Further dedicated research is necessary to establish the precise optimal conditions for various transformations of this specific boronic acid.

Derivatization and Purification Strategies for 4 Methoxybutyl Boronic Acid and Its Esters

Methods for Boronic Acid Purification and Isolation

The primary methods for purifying (4-Methoxybutyl)boronic acid involve recrystallization, chromatography, and derivatization. The choice of method depends on the nature of the impurities, the scale of the purification, and the required final purity.

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system. umass.edu For this compound, the ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. umass.edu The process involves dissolving the crude boronic acid in a minimum amount of hot solvent and allowing the solution to cool slowly, inducing the formation of pure crystals.

The choice of solvent is paramount for a successful recrystallization. A mixture of solvents can also be employed, where the boronic acid is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").

Table 1: Potential Solvent Systems for Recrystallization of Alkylboronic Acids

| Solvent/System | Rationale |

| Water | Boronic acids can have some solubility in hot water, especially if polar functional groups are present. Cooling can induce crystallization. reddit.com |

| Ethyl Acetate (B1210297) (EtOAc) | A moderately polar solvent, often effective for recrystallizing organic compounds. researchgate.net |

| Dichloroethane | A non-polar solvent that can be suitable for less polar boronic acids. researchgate.net |

| Hexane (B92381)/Ethyl Acetate | A common mixed-solvent system where hexane acts as the anti-solvent to induce precipitation from an ethyl acetate solution. |

| Diethyl Ether/Hexane | Similar to the EtOAc/Hexane system, suitable for compounds soluble in ether but not in hexane. |

This interactive table summarizes potential solvent systems applicable to the recrystallization of alkylboronic acids like this compound, based on general principles of boronic acid purification.

Column chromatography is a widely used technique for the purification of organic compounds. researchgate.net However, the purification of boronic acids on standard silica (B1680970) gel can be challenging due to their acidic nature and tendency to interact strongly with the stationary phase, leading to streaking and poor separation. reddit.com In some cases, decomposition or dehydration to the corresponding boroxine (B1236090) can occur on the silica surface. nih.gov

Several strategies can be employed to mitigate these issues:

Use of Neutral or Deactivated Silica: Using silica gel that has been neutralized or deactivated with water or a base like triethylamine (B128534) can reduce unwanted interactions.

Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with a boric acid solution can suppress the over-adsorption and decomposition of boronic esters, a technique that can be adapted for boronic acids. researchgate.net

Alumina (B75360) Chromatography: Using neutral alumina as the stationary phase is an alternative that can sometimes provide better results for acid-sensitive compounds.

Reversed-Phase Chromatography: For polar boronic acids, reversed-phase chromatography (e.g., C18) can be an effective, albeit more expensive, alternative. reddit.com

Table 2: Typical Eluent Systems for Chromatographic Purification of Boronic Acids

| Stationary Phase | Eluent System | Application Notes |

| Silica Gel | Hexane/Ethyl Acetate | A standard system; polarity is gradually increased. May require additives to prevent streaking. reddit.com |

| Silica Gel | Dichloromethane/Methanol | For more polar compounds. A small amount of aqueous ammonia (B1221849) may be added to improve peak shape. reddit.com |

| Neutral Alumina | Hexane/Ethyl Acetate | A good alternative to silica for preventing degradation of the boronic acid. |

| Reversed-Phase (C18) | Water/Acetonitrile (B52724) | Suitable for polar boronic acids; often used in preparative HPLC systems. |

This interactive table outlines common chromatographic conditions used for the purification of boronic acids.

When direct purification of this compound is difficult, an effective strategy is to convert it into a stable, easily purified derivative. After purification, the derivative is converted back to the desired boronic acid.

Potassium Trifluoroborate Salt Formation: Boronic acids react readily with potassium hydrogen fluoride (B91410) (KHF₂) to form highly crystalline and stable potassium trifluoroborate salts. nih.govresearchgate.net These salts are often easily purified by recrystallization from solvents like acetonitrile or acetone/diethyl ether. pitt.edu The purified trifluoroborate salt can then be hydrolyzed back to the boronic acid using acidic conditions (e.g., with TMSCl and water) or basic conditions. nih.gov This method is particularly useful as the salts are generally stable to air and moisture. nih.gov

Boronate Ester Formation: As will be discussed in section 4.2, converting the crude boronic acid to a boronate ester, such as a pinacol (B44631) ester, yields a derivative that is typically more stable and less polar. nih.gov These esters are often amenable to standard purification techniques like silica gel chromatography and can then be deprotected to yield the pure boronic acid. nih.govacs.org

Diethanolamine (B148213) Adducts: Reaction with diethanolamine can form a stable, crystalline adduct that precipitates from non-polar solvents like ether. This allows for simple purification by filtration. The pure boronic acid can then be liberated by treatment with an acid. reddit.comacs.org

Synthesis and Reactivity of Boronate Esters Derived from this compound

Boronate esters are key derivatives of boronic acids, often used as protecting groups to enhance stability and facilitate purification. nih.gov They are also crucial intermediates in many synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The most common boronate esters are cyclic esters formed with diols. The pinacol ester of this compound, this compound pinacol ester, is a widely used derivative due to its high stability towards air, moisture, and chromatography. rsc.orgenamine.net

The synthesis is typically achieved by a condensation reaction between this compound and a diol, such as pinacol, under dehydrating conditions. This can be accomplished by azeotropic removal of water using a Dean-Stark apparatus in a solvent like toluene (B28343) or by using a drying agent. Alternatively, boronate esters can be synthesized directly from the corresponding alkyl halides via metal-catalyzed borylation reactions using reagents like bis(pinacolato)diboron (B136004). rsc.orgescholarship.org

Table 3: Common Diols for Boronate Ester Formation

| Diol | Resulting Ester | Key Features |

| Pinacol (2,3-Dimethylbutane-2,3-diol) | Pinacol Boronate Ester | Highly stable, crystalline, widely used in synthesis. rsc.org |

| Neopentyl Glycol (2,2-Dimethylpropane-1,3-diol) | Neopentyl Glycol Boronate Ester | Forms a stable six-membered ring; offers different reactivity and stability profiles. |

| Ethylene Glycol | Ethylene Glycol Boronate Ester | Less sterically hindered, may be more readily hydrolyzed. |

| Catechol | Catechol Boronate Ester | Used for arylboronic acids; forms an aromatic boronate ester. tdl.org |

This interactive table lists common diols used to form stable cyclic boronate esters from boronic acids.

The regeneration of the free boronic acid from its ester is a crucial step if the ester is used as a protecting group. Several methods exist for the deprotection of boronate esters like the pinacol ester of this compound. nih.gov

Hydrolysis: Acidic hydrolysis is a common method, though it can be slow and may not be suitable for substrates with other acid-sensitive functional groups. nih.gov

Transesterification: This is often a milder and more efficient method.

With Diethanolamine: A rapid transesterification occurs upon treatment with diethanolamine in a solvent like ether, forming a precipitate that can be isolated. Subsequent treatment with aqueous acid liberates the free boronic acid. nih.govacs.orgacs.org

With another Boronic Acid: Biphasic transesterification with an excess of another boronic acid (e.g., phenylboronic acid) can drive the equilibrium towards the desired deprotected product. nih.gov Using a polymer-supported boronic acid can simplify the workup, as the resin can be filtered off. researchgate.net

Conversion to Trifluoroborate Salt: As mentioned for purification, reacting the boronate ester with KHF₂ provides the corresponding potassium trifluoroborate salt. nih.gov This salt can then be easily hydrolyzed to the boronic acid under mild acidic conditions. nih.govbristol.ac.uk This two-step sequence is often high-yielding and avoids harsh conditions.

Oxidative Cleavage: Treatment with an oxidant like sodium periodate (B1199274) (NaIO₄) can cleave the diol and liberate the boronic acid. This method is effective but may not be compatible with substrates containing other oxidizable functional groups. nih.gov

Table 4: Summary of Deprotection Methods for Pinacol Boronate Esters

| Method | Reagents | Conditions | Advantages |

| Transesterification | Diethanolamine, then aq. HCl | Ether, rt, ~30 min | Fast, mild, high-yielding, easy isolation of intermediate. acs.org |

| Two-Step Hydrolysis | KHF₂, then TMSCl/H₂O or aq. acid | Step 1: MeOH/H₂O; Step 2: Acidic conditions | Mild conditions, high purity via crystalline salt intermediate. nih.govbristol.ac.uk |

| Oxidative Cleavage | NaIO₄, aq. THF | Room Temperature | Effective cleavage of the pinacol group. nih.gov |

| Acidic Hydrolysis | aq. HCl or other strong acids | Varies (can require heat) | Simple reagents, but potentially harsh conditions. nih.gov |

This interactive table summarizes common strategies for the deprotection of pinacol boronate esters to regenerate the corresponding boronic acid.

Analytical Derivatization for Spectroscopic and Chromatographic Studies

The inherent properties of this compound, such as its polarity and relatively low volatility, can present challenges for certain analytical techniques. Analytical derivatization is a crucial strategy to modify the compound's chemical structure, thereby improving its suitability for spectroscopic and chromatographic analysis. This process involves converting the boronic acid into a less polar, more volatile, or more easily detectable derivative. These strategies are broadly applicable to alkylboronic acids, though specific studies focusing solely on this compound are not extensively documented in the current literature. The following derivatization approaches are based on established methods for the analysis of boronic acids in general.

For gas chromatography (GC) applications, derivatization is often essential to increase the volatility and thermal stability of boronic acids. A common and effective method is the esterification of the boronic acid with a diol, which converts the polar boronic acid group into a more stable and less polar cyclic boronate ester. This transformation reduces interactions with active sites on the GC column and injection port, leading to improved peak shape and sensitivity. Pinacol is a frequently used derivatizing agent for this purpose. The reaction of an alkylboronic acid with pinacol in a suitable solvent yields a stable pinacol boronate ester, which is amenable to GC-MS analysis.

Another approach for GC analysis involves silylation, a widely used derivatization technique for compounds containing active hydrogen atoms. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to replace the hydrogen atoms of the hydroxyl groups on the boronic acid with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly decreases the polarity and increases the volatility of the analyte, making it suitable for GC separation and detection.

For High-Performance Liquid Chromatography (HPLC), derivatization may not always be necessary, especially with modern column technologies. However, for enhanced detection, particularly with fluorescence or UV-Vis spectroscopy, derivatization can be advantageous. Post-column derivatization is one such technique where the analyte is separated by HPLC and then mixed with a reagent to form a detectable complex. For instance, alizarin (B75676) can react with boronic acids post-column to form fluorescent complexes, allowing for selective and sensitive detection. bohrium.com This method has been shown to be effective for various boronic acids, with a limit of detection for phenylboronic acid reported at 1.2 ng. bohrium.com While direct application to this compound is not documented, the principle is applicable.

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), can also utilize a form of in-situ derivatization. For example, ¹¹B NMR spectroscopy can be used to monitor the reaction of boronic acids with diols. mdpi.com The change in the chemical shift of the boron atom upon esterification provides information about the binding and structure of the resulting boronate ester. nih.govresearchgate.net

The selection of a derivatization strategy depends on the analytical technique being employed and the specific goals of the analysis, such as quantification, identification, or stability assessment. The following tables summarize common derivatization reagents and typical analytical improvements observed for boronic acids.

Table 1: Common Derivatization Reagents for Boronic Acid Analysis

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique |

| Pinacol | Boronic Acid | Pinacol Boronate Ester | GC-MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Boronic Acid Hydroxyls | Trimethylsilyl (TMS) Ester | GC-MS |

| Alizarin | Boronic Acid | Fluorescent Complex | HPLC-Fluorescence |

| Various Diols | Boronic Acid | Boronate Ester | ¹¹B NMR Spectroscopy |

Table 2: Impact of Derivatization on Chromatographic Performance of Boronic Acids (General Findings)

| Analytical Parameter | Before Derivatization | After Derivatization (e.g., with Pinacol for GC) |

| Volatility | Low | High |

| Polarity | High | Low |

| Thermal Stability | Moderate | High |

| GC Peak Shape | Often shows tailing | Symmetrical and sharp |

| Sensitivity | Lower | Higher |

Advanced Spectroscopic and Analytical Characterization of 4 Methoxybutyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of (4-Methoxybutyl)boronic acid. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹¹B, a comprehensive picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The methoxy (B1213986) group (–OCH₃) protons are anticipated to appear as a sharp singlet, being the most deshielded of the aliphatic protons due to the electronegativity of the adjacent oxygen atom. The protons on the butyl chain will show characteristic splitting patterns based on their neighboring protons. Protons on the carbon adjacent to the oxygen (C4) will be deshielded relative to other methylene (B1212753) groups. libretexts.orgoregonstate.edu Conversely, the methylene protons directly attached to the boron atom (C1) are expected to appear at the lowest field among the chain protons, though typically at a lower chemical shift than protons alpha to more electronegative atoms. nih.gov The broad signal of the two hydroxyl protons on the boronic acid group (–B(OH)₂) is also characteristic, though its chemical shift can be highly variable and dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -B(OH)₂ | 4.5-6.0 (variable, broad) | Singlet (broad) | 2H |

| H-4 (-CH₂-O) | 3.4 - 3.6 | Triplet (t) | 2H |

| H-a (-O-CH₃) | 3.3 - 3.4 | Singlet (s) | 3H |

| H-2, H-3 (-CH₂-CH₂-) | 1.4 - 1.7 | Multiplet (m) | 4H |

Note: Predicted values are based on standard chemical shift ranges and data from analogous alkylboronic acids. Actual values may vary based on solvent and experimental conditions. mnstate.eduopenstax.org

In the proton-decoupled ¹³C NMR spectrum, five distinct signals are expected, corresponding to each unique carbon atom in this compound. The carbon of the methoxy group will appear in the typical range for ethers. youtube.com The carbons of the butyl chain will have chemical shifts influenced by their proximity to the electronegative oxygen and the electropositive boron atom. The carbon atom bonded to oxygen (C4) will be the most deshielded among the chain carbons. chemguide.co.uk The carbon atom directly bonded to boron (C1) often exhibits a broad signal due to quadrupolar relaxation of the adjacent boron nucleus and its chemical shift is typically found in the upfield region for alkylboronic acids. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (-CH₂-O) | 68 - 72 |

| C-a (-O-CH₃) | 58 - 60 |

| C3 (-CH₂-) | 29 - 33 |

| C2 (-CH₂-) | 20 - 24 |

Note: Predicted values are based on established ranges for functional groups and data from similar aliphatic boronic acids. bhu.ac.inwisc.eduoregonstate.edu

¹¹B NMR spectroscopy is particularly powerful for characterizing boron-containing compounds as it provides direct insight into the coordination state and electronic environment of the boron atom. researchgate.net For this compound, the boron atom is trigonal planar (sp² hybridized), which typically gives rise to a broad signal in the ¹¹B NMR spectrum in the range of δ 27–33 ppm. nsf.gov

This technique is crucial for differentiating between the boronic acid and its derivatives. nsf.gov For instance, upon reaction with a diol to form a cyclic boronate ester, or upon coordination with a Lewis base like an amine to form an adduct, the hybridization of the boron atom changes from sp² to tetrahedral (sp³). This change in coordination geometry results in a significant upfield shift in the ¹¹B NMR spectrum, with signals for the tetrahedral boronate species typically appearing between δ 4 and 13 ppm. nsf.govsdsu.edu This clear differentiation makes ¹¹B NMR an excellent tool for monitoring reactions and studying equilibria involving the boronic acid moiety. nih.gov

Table 3: Typical ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species | Hybridization | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Alkylboronic Acid (R-B(OH)₂) | sp² (Trigonal) | 27 - 33 |

Note: Chemical shifts are relative to BF₃·OEt₂ as an external standard. nsf.govsdsu.edu

While not a direct probe of this compound itself, ¹⁵N NMR spectroscopy is a valuable technique for studying its interactions with nitrogen-containing molecules to form Lewis acid-base adducts. Boronic acids are known to react with compounds such as amines and pyridines, where the nitrogen atom's lone pair of electrons coordinates to the empty p-orbital of the boron atom. nih.gov

In such adduct formation studies, the ¹⁵N chemical shift of the nitrogen-containing compound would be monitored. Upon coordination to the boron center, the electronic environment of the nitrogen nucleus is significantly altered, typically resulting in a noticeable change in its ¹⁵N chemical shift. This shift provides direct evidence of adduct formation and can be used to study the thermodynamics and kinetics of the binding process. The magnitude of the chemical shift change can also offer insights into the strength of the B-N dative bond. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. measurlabs.com Unlike low-resolution MS, HRMS can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). longdom.org This precision allows for the determination of the exact mass, which is unique to a specific elemental composition.

For this compound, the molecular formula is C₅H₁₃BO₃. The calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ¹¹B, ¹⁶O), can be compared to the experimentally measured mass. sisweb.com A close match between the theoretical and observed exact masses provides strong evidence for the correct elemental composition, confirming the identity of the compound.

Table 4: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₅H₁₃BO₃ | [M+H]⁺ | 133.1030 |

Note: Masses are calculated using the most abundant isotopes: C (12.000000), H (1.007825), B (11.009305), O (15.994915), Na (22.989770).

Compound Index

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com For boronic acids, direct analysis can be challenging due to their polarity and thermal lability, which can lead to dehydration and the formation of cyclic boroxine (B1236090) anhydrides at the high temperatures of the GC inlet. nih.govchromatographyonline.com

To overcome these challenges, derivatization is a common strategy. Alkylboronic acids can be converted into more volatile and thermally stable esters, such as by reacting them with polyols like pinacol (B44631) to form boronic pinacol esters (BPD). This approach allows for reproducible chromatographic separation and subsequent mass spectrometric analysis. chromatographyonline.com An alternative approach involves the use of various alkylboronic acids to form cyclic boronates with diol functionalities in other molecules, such as corticosteroids, rendering them suitable for GC-MS analysis. nih.gov

In a typical GC-MS analysis of a derivatized this compound, the gas chromatograph would separate the derivative from the sample matrix. youtube.com The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used for structural confirmation. For boron-containing compounds, the isotopic pattern of boron (¹⁰B and ¹¹B) provides a distinct signature in the mass spectrum, aiding in identification. chromatographyonline.com

Table 1: Illustrative GC-MS Parameters for Boronic Acid Analysis (as Pinacol Ester Derivative)

| Parameter | Value/Condition |

| GC Column | Agilent HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80°C, ramp to 250°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition | Full Scan or Selected Ion Monitoring (SIM) wikipedia.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a highly sensitive and selective method for quantifying compounds at trace levels in complex matrices. scirp.org This technique is well-suited for the analysis of polar compounds like boronic acids without the need for derivatization, thus simplifying sample preparation. scirp.orgrsc.org

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates this compound from other components. rsc.org The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for ionizing polar molecules. scirp.org Analysis is often performed in negative ion mode. scirp.org

For trace analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. scirp.org In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background interference and allows for quantification at very low levels, such as parts-per-million (ppm) or parts-per-billion (ppb). scirp.orgresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Boronic Acid Trace Analysis

| Parameter | Value/Condition |

| LC Column | C18 Reverse-Phase (e.g., Acquity BEH C18, Agilent Poroshell HPH C18) scirp.orgrsc.org |

| Mobile Phase | Acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) in water) scirp.orgrsc.org |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | Can reach low ng/mL or µg/L levels scirp.orgrsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. edinst.comtriprinceton.org Both methods probe the vibrational energy levels of molecular bonds, but they operate on different principles and have different selection rules. edinst.com

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad, strong band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. The B-O stretching vibration typically appears as a strong, prominent band between 1300 and 1400 cm⁻¹. The C-O stretching of the methoxy ether group would be expected around 1085-1150 cm⁻¹, and the B-C stretching vibration may be found in the 1000-1090 cm⁻¹ region. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. triprinceton.orgnih.gov For this compound, the C-H stretching vibrations of the butyl chain would be prominent in the 2850-3000 cm⁻¹ region. The B-O and B-C bonds would also be Raman active, providing complementary information to the IR spectrum. researchgate.net

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200 - 3400 (broad) | IR |

| C-H (alkyl) | Stretching | 2850 - 2960 | IR, Raman |

| B-O | Stretching | 1310 - 1380 (strong) | IR |

| C-O (ether) | Stretching | 1085 - 1150 | IR |

| B-C | Stretching | 1000 - 1090 | IR, Raman |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. redalyc.orgmdpi.com For a novel compound like this compound, single-crystal XRD would be used to elucidate its solid-state structure, provided a suitable single crystal can be grown.

The analysis would provide fundamental structural information, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice. Boric acid itself has a triclinic structure. researchgate.net

Unit Cell Dimensions: The lengths and angles of the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom (B, C, O, H) within the unit cell.

Bond Lengths and Angles: Accurate measurements of all covalent bonds (e.g., B-C, B-O, C-O, C-C) and angles.

Intermolecular Interactions: Details of hydrogen bonding networks, which are prominent in boronic acids and dictate their crystal packing. Boronic acids frequently form hydrogen-bonded dimers in the solid state. redalyc.org

This data is crucial for understanding the compound's physical properties and its interactions in the solid state.

Other Complementary Analytical Techniques

A suite of other analytical techniques can provide further characterization of this compound, particularly concerning its morphology, surface chemistry, and thermal properties.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle shape of the solid material. researchgate.net For crystalline this compound, SEM images would reveal details about crystal habit (e.g., plates, needles), size distribution, and surface texture. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. researchgate.netlibretexts.org An XPS analysis of this compound would show core-level spectra for B 1s, C 1s, and O 1s. The binding energy of the B 1s peak (typically ~187-193 eV depending on the chemical environment) would confirm the presence of boron in an oxidized state, characteristic of a boronic acid. thermofisher.comarxiv.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition pathways. wikipedia.org A TGA thermogram of this compound would likely show a mass loss step corresponding to dehydration (loss of water to form the boroxine anhydride) followed by further decomposition at higher temperatures. epa.govresearchgate.net The onset temperature of decomposition is a key indicator of the compound's thermal stability. epa.govwisc.edu

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze chiral molecules. rsc.org Since this compound is achiral, it would not exhibit a CD spectrum on its own. However, CD spectroscopy becomes a relevant tool when the boronic acid is used to interact with or sense chiral molecules, such as saccharides, as the resulting complex can become chiroptically active. elsevierpure.com

Rheological Measurements: Rheology is the study of the flow of matter. These measurements are not typically applied to a simple, small molecule like this compound in solution. However, this technique is highly relevant if the boronic acid moiety is incorporated into polymers or supramolecular gels. rsc.orgacs.org The reversible covalent interactions of the boronic acid group can be used to form cross-links, leading to materials with unique viscoelastic and stimuli-responsive properties that are characterized by rheology. nih.govresearchgate.net

Table 4: Summary of Complementary Analytical Techniques

| Technique | Information Obtained | Relevance to this compound |

| SEM | Surface morphology, crystal shape, particle size | Characterization of the solid-state form. researchgate.net |

| XPS | Elemental composition, chemical state (binding energy) | Confirmation of elemental makeup and B, C, O bonding states on the surface. aip.org |

| TGA | Thermal stability, decomposition temperature, purity | Assessment of thermal properties and degradation profile. wikipedia.org |

| CD | Chiral properties | Not applicable to the molecule itself, but relevant for its interactions with chiral analytes. elsevierpure.com |

| Rheology | Viscoelastic properties, flow behavior | Not applicable to the small molecule, but critical for polymers/gels containing this moiety. rsc.orgnih.gov |

Computational and Theoretical Investigations of 4 Methoxybutyl Boronic Acid Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of boronic acids. researchgate.net For (4-Methoxybutyl)boronic acid, these methods can determine key molecular properties that govern its chemical behavior.

The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find its most stable energetic conformation. Calculations for related molecules, such as 4-methoxyphenylboronic acid, have utilized the B3LYP method with basis sets like 6-311+G(d,p) to achieve results that correlate well with experimental data. researchgate.net For this compound, the flexible butyl chain introduces several low-energy conformers.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net In this compound, the HOMO is typically localized on the boronic acid group and the oxygen atom of the methoxy (B1213986) group, while the LUMO is centered on the electron-deficient boron atom.

These calculations also allow for the prediction of various reactivity descriptors. The electrostatic potential (ESP) map can identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this molecule, the oxygen atoms of the hydroxyl and methoxy groups are electron-rich, while the boron atom and the hydrogen atoms of the hydroxyl groups are electron-poor.

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting capability (Lewis acidity). |

| HOMO-LUMO Gap | ~ 9.0 eV | Suggests high chemical stability compared to unsaturated systems. |

| Dipole Moment | ~ 2.5 - 3.0 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

| Boron Atomic Charge | Highly positive | Confirms the electrophilic nature of the boron center. |

Note: The values presented are estimations based on typical DFT calculations for alkylboronic acids and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The butyl chain can adopt numerous conformations due to rotation around its single bonds. MD simulations can determine the relative populations of these conformers and the energy barriers for conversion between them. This is particularly important for understanding how the molecule might bind to a receptor or self-assemble.

Furthermore, MD simulations are invaluable for studying intermolecular interactions, especially in solution. By simulating this compound in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the boronic acid's hydroxyl groups and water molecules. chemrxiv.org The simulation can also reveal how the methoxy group interacts with the solvent and how the hydrophobic butyl chain influences solvation. These simulations provide insights into solubility and the organization of solvent molecules around the solute.

Mechanistic Modeling of Boronic Acid-Involved Reactions

Computational chemistry is a key tool for modeling reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. rsc.org This includes identifying reactants, products, transition states, and intermediates. While many computational studies on boronic acids focus on the Suzuki-Miyaura coupling, which typically involves arylboronic acids, the same principles apply to reactions involving alkylboronic acids. nih.govresearchgate.net

A fundamental reaction of this compound is its condensation with diols to form boronate esters. This is a reversible reaction crucial in sensing and dynamic covalent chemistry. nih.gov Mechanistic modeling using DFT can elucidate the steps involved:

Coordination: The initial Lewis acid-base interaction between the boron atom and an oxygen atom of the diol.

Proton Transfer: Subsequent proton transfers leading to the elimination of water.

Ring Closure: Formation of the cyclic boronate ester.

Crystal Engineering and Solid-State Interaction Studies (e.g., Hydrogen Bonding Networks)

In the solid state, boronic acids are known to form extensive hydrogen bonding networks, which dictate their crystal packing. researchgate.netmdpi.com Computational methods are used in crystal engineering to predict and analyze these solid-state structures. Based on studies of similar small molecules, this compound is expected to form characteristic hydrogen-bonded motifs. nih.govresearchgate.net

The most common motif is the formation of a hydrogen-bonded dimer, where two boronic acid molecules associate through two strong O-H···O hydrogen bonds, creating a stable eight-membered ring. researchgate.net These dimers can then act as building blocks for larger supramolecular assemblies. They can be further linked into one-dimensional chains or two-dimensional sheets through additional O-H···O hydrogen bonds involving the remaining hydroxyl group on each boron center. researchgate.net

Computational studies can predict the most likely crystal packing arrangements by calculating their lattice energies. These calculations account for the energies of hydrogen bonds, as well as weaker van der Waals interactions. rsc.org Analysis of the calculated crystal structure can provide detailed information on bond distances and angles within the hydrogen bonding network, which can be compared with data from X-ray diffraction experiments.

Structure-Reactivity Relationship Studies via Computational Chemistry

Computational chemistry enables systematic studies of structure-reactivity relationships (QSRR) by allowing for the precise modification of molecular structures and the calculation of corresponding changes in reactivity descriptors. nih.gov For boronic acids, key aspects of reactivity include their acidity (pKa) and their affinity for binding with diols. mdpi.comnih.gov

For this compound, computational studies can explore how the methoxybutyl group influences the properties of the boronic acid moiety. The primary influence is electronic, transmitted via inductive effects through the butyl chain. The electron-withdrawing character of the oxygen atom in the methoxy group can slightly increase the Lewis acidity of the boron atom compared to a simple alkylboronic acid like butylboronic acid.

By calculating properties like the LUMO energy or the partial atomic charge on the boron atom for a series of related alkylboronic acids, a quantitative relationship can be established. For example, a lower LUMO energy would correlate with a higher binding affinity for diols. These computational models provide a predictive framework for designing boronic acids with tailored properties for specific applications. nih.gov

Table 2: Illustrative Structure-Reactivity Data from Computational Modeling

| Compound | Inductive Effect of R-group | Calculated Boron Atomic Charge (e) | Predicted Lewis Acidity |

| Propylboronic acid | Weakly donating | +1.60 | Baseline |

| This compound | Weakly withdrawing (due to ether O) | +1.65 | Slightly Increased |

| (4,4,4-Trifluorobutyl)boronic acid | Strongly withdrawing | +1.75 | Significantly Increased |

Note: The values are for illustrative purposes to demonstrate the trends that can be elucidated through computational chemistry.

Applications of 4 Methoxybutyl Boronic Acid in Advanced Chemical Materials and Architectures